2-Cloro-4,6-dimetoxiquinolina

Descripción general

Descripción

2-Chloro-4,6-dimethoxyquinoline is a heterocyclic organic compound with the molecular formula C11H10ClNO2. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

- Appearance : Pale yellow to light brown solid

- Solubility : Soluble in organic solvents

The compound features a quinoline backbone, with two methoxy groups at the 4 and 6 positions and a chlorine atom at the 2 position. These structural features contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

2-Chloro-4,6-dimethoxyquinoline serves as a scaffold for synthesizing various biologically active compounds, particularly in drug discovery:

- Antimicrobial and Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, it has been utilized in developing 2-anilinopyrimidines, which show antiproliferative effects against various cancer cell lines.

- Synthesis of Quinoline Derivatives : The compound is instrumental in synthesizing quinoline derivatives through chemical modifications that enhance their therapeutic efficacy. This includes modifications that improve their interactions with biological targets .

Chemical Synthesis Applications

The compound is also valuable in synthetic organic chemistry:

- Aromatic Nucleophilic Substitution : It is commonly used in reactions involving aromatic nucleophilic substitution to produce various anilino derivatives. This method often employs microwave conditions to enhance reaction efficiency and yield.

- Hydrogenation Processes : In chemical engineering, 2-chloro-4,6-dimethoxyquinoline is involved in the hydrogenation and hydrodechlorination of other compounds, such as 2-chloro-4,6-dinitroresorcinol (CDNR), leading to the production of important monomers like 4,6-diaminoresorcinol (DAR) for polybenzoxazoles (PBO) synthesis.

Biological Research Applications

Recent studies have highlighted the biological significance of 2-chloro-4,6-dimethoxyquinoline:

- Antiviral Activity : Investigations into its potential as an antiviral agent have shown promising results against HIV-1 when evaluated alongside other di-halogenated compounds .

- Kinase Inhibition : The compound's derivatives have been studied for their ability to inhibit Aurora kinases, which are critical in cancer cell proliferation .

Table 1: Summary of Key Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development | Antimicrobial and anticancer activities noted |

| Chemical Synthesis | Used in aromatic nucleophilic substitution | Enhanced yields using microwave conditions |

| Biological Research | Investigated for antiviral properties | Promising activity against HIV-1 |

| Kinase Inhibition | Potential inhibitors of Aurora kinases | Effective antiproliferative activity observed |

Research Highlights

- A study demonstrated that modifications to the quinoline nucleus significantly improve the therapeutic effects of synthesized derivatives.

- Another investigation revealed that using Pd/C catalysts for hydrogenation reactions involving this compound yielded higher efficiency compared to conventional methods.

- Comprehensive biological assays have confirmed its potential as a lead compound for developing new therapeutic agents targeting multiple pathways involved in cancer progression .

Mecanismo De Acción

Target of Action

2-Chloro-4,6-dimethoxyquinoline is a heterocyclic compound belonging to the quinoline group

Mode of Action

It is suggested that it may inhibit key enzymes in Plasmodium species, thereby preventing their growth and proliferation

Biochemical Pathways

Given its potential antimalarial activity, it may interfere with the metabolic pathways of Plasmodium species, such as pyrimidine metabolism

Análisis Bioquímico

Biochemical Properties

2-Chloro-4,6-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases and topoisomerases, which are crucial for DNA replication and cell division . The nature of these interactions often involves the binding of 2-Chloro-4,6-dimethoxyquinoline to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

The effects of 2-Chloro-4,6-dimethoxyquinoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation.

Molecular Mechanism

At the molecular level, 2-Chloro-4,6-dimethoxyquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can result in the disruption of signaling pathways that are essential for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4,6-dimethoxyquinoline change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Chloro-4,6-dimethoxyquinoline can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated its potential for long-term therapeutic effects.

Dosage Effects in Animal Models

The effects of 2-Chloro-4,6-dimethoxyquinoline vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

2-Chloro-4,6-dimethoxyquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions can influence the overall metabolic state of the cell and impact cellular function.

Transport and Distribution

Within cells and tissues, 2-Chloro-4,6-dimethoxyquinoline is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Chloro-4,6-dimethoxyquinoline within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-Chloro-4,6-dimethoxyquinoline is critical for its activity and function. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of 2-Chloro-4,6-dimethoxyquinoline.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4,6-dimethoxyquinoline typically involves the chlorination of 4,6-dimethoxyquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for 2-Chloro-4,6-dimethoxyquinoline often involve multi-step synthesis processes. These methods may include the use of various solvents and catalysts to optimize yield and purity. For example, a method involving the use of dimethyl sulfoxide as a solvent and a Lewis acid catalyst has been reported .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4,6-dimethoxyquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include 2-amino-4,6-dimethoxyquinoline and 2-thio-4,6-dimethoxyquinoline.

Oxidation Reactions: Products include 2-chloro-4,6-dimethoxyquinoline-1-oxide.

Reduction Reactions: Products include 2-chloro-4,6-dimethoxy-1,2,3,4-tetrahydroquinoline.

Comparación Con Compuestos Similares

2-Chloro-4,6-dimethoxyquinoline can be compared with other quinoline derivatives, such as:

Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but different functional groups.

Quinine: Another antimalarial compound, quinine has a more complex structure and different pharmacological properties.

Fluoroquinolones: These antibiotics, such as ciprofloxacin, have a fluorine atom in their structure and are used to treat bacterial infections.

The uniqueness of 2-Chloro-4,6-dimethoxyquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Chloro-4,6-dimethoxyquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

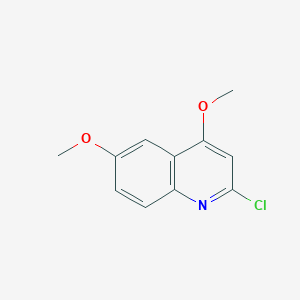

Chemical Structure and Properties

The chemical structure of 2-chloro-4,6-dimethoxyquinoline can be represented as follows:

This compound features a quinoline backbone with two methoxy groups and a chlorine atom at specific positions, contributing to its pharmacological properties.

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 2-chloro-4,6-dimethoxyquinoline, exhibit significant anticancer properties. A study focused on related compounds demonstrated their effectiveness as inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancer types. The most potent derivatives showed IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-4,6-DMQ | A549 | 0.030 |

| MCF-7 | Moderate | |

| MKN-45 | Moderate |

The binding affinity of these compounds to the ATP-binding site of c-Met was confirmed through molecular docking studies, revealing insights into their mechanism of action .

2. Antibacterial Activity

Another significant aspect of 2-chloro-4,6-dimethoxyquinoline is its antibacterial activity. A series of quinoline derivatives were tested against multidrug-resistant Gram-positive bacteria, including Clostridium difficile. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.0 µg/mL against C. difficile, comparable to standard antibiotics like Vancomycin .

Table 2: Antibacterial Efficacy Against C. difficile

| Compound | MIC (µg/mL) | Efficacy |

|---|---|---|

| 2-Chloro-4,6-DMQ | 1.0 | High |

| Vancomycin | 0.5 | Standard |

The in vivo studies demonstrated improved survival rates and reduced symptoms in mice treated with these compounds post-infection .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of 2-chloro-4,6-dimethoxyquinoline derivatives:

- Study on c-Met Inhibition : This research synthesized a series of quinoline derivatives and evaluated their inhibitory effects on the c-Met pathway. Compounds exhibited moderate to high potency against various cancer cell lines .

- Antibacterial Study : Another study highlighted the antibacterial potential of quinoline derivatives against C. difficile, emphasizing their role in combating antibiotic resistance .

Propiedades

IUPAC Name |

2-chloro-4,6-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZHPKKVXBRSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303333 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952435-01-7 | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.